Disperse Red 92

Description

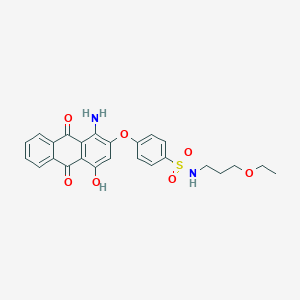

Structure

3D Structure

Properties

IUPAC Name |

4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O7S/c1-2-33-13-5-12-27-35(31,32)16-10-8-15(9-11-16)34-20-14-19(28)21-22(23(20)26)25(30)18-7-4-3-6-17(18)24(21)29/h3-4,6-11,14,27-28H,2,5,12-13,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXCWDABTQQKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40888142 | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72363-26-9, 12236-11-2 | |

| Record name | Disperse Red 92 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72363-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-N-(3-ethoxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072363269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Red 92: A Technical Overview of its Chemical and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 92, also known by its Colour Index name C.I. 60752, is a synthetic anthraquinone (B42736) dye.[1][2] Its primary application is in the dyeing of synthetic fibers, particularly polyester (B1180765), as well as for coloring plastics, inks, and rubber.[3] While extensively used in industrial settings, its biological activities and potential pharmacological applications are not well-documented in scientific literature. This guide provides a comprehensive summary of the available technical data on this compound, including its chemical structure, physicochemical properties, and known toxicological profile. Due to the limited research on its biological effects, this document also presents generalized experimental protocols for assessing the cytotoxicity and potential signaling pathway interactions of xenobiotic compounds, which could be adapted for the study of this compound.

Chemical Structure and Identification

This compound is chemically identified as 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide.[4] The molecule consists of a substituted anthraquinone core, which is the chromophore responsible for its red color.

| Identifier | Value |

| IUPAC Name | 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide[4] |

| CAS Number | 12236-11-2, 72363-26-9[1] |

| Molecular Formula | C₂₅H₂₄N₂O₇S[1] |

| SMILES | CCOCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |

| Synonyms | C.I. 60752, Disperse Red BEL, Disperse Red S-BL, Red FBL[1][5] |

Physicochemical Properties

This compound is a non-ionic dye characterized by its low water solubility, a common feature of disperse dyes that allows them to partition into hydrophobic fibers like polyester from an aqueous dispersion.[6] It is noted to be soluble in various organic solvents.[3] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 496.53 g/mol | [1] |

| Density | 1.405 g/cm³ | [7] |

| Boiling Point | 713.7 °C at 760 mmHg | [7] |

| Flash Point | 385.5 °C | [7] |

| Refractive Index | 1.643 | [7] |

| Polar Surface Area | 153 Ų | [7] |

| XLogP3 | 5.27 | [7] |

Toxicological Profile

The toxicological data on this compound is limited. It is reported to be a skin irritant and sensitizer (B1316253) in humans.[8] Animal studies have indicated low acute toxicity.

Summary of Toxicological Studies:

| Exposure Route | Species | Dosage | Observations | Reference |

| Oral | Rat (Female) | 0.5 g/rat for 10 doses over 30 days | Little toxicity observed over 9 months. A single kidney tumor was noted, but evidence for carcinogenicity was deemed inadequate. | [8] |

| Oral | Dog | Up to 8 g/kg | Minimal toxicity observed. | [8] |

| Oral | Sheep | 0.05 g/kg | 40% of the dose was accounted for as the parent compound or its colored metabolites (primarily glucuronide conjugates). The remainder consisted of non-colored metabolites. | [8] |

| Dermal | Rabbit | 2 g/kg (abraded skin) | Negligible effects. | [8] |

| Ocular | Rabbit | 0.05 g per eye | No toxic effects observed. | [8] |

Mutagenicity: The mutagenicity profile of this compound is conflicting. It has shown positive results in mouse lymphoma cells (with and without metabolic activation) and in the unscheduled DNA synthesis assay.[8] However, it tested negative in the Ames assay, dominant lethal assay, and mitotic gene conversion tests.[8]

Potential Signaling Pathways and Biological Activity (General Context)

There is no specific research available that elucidates the interaction of this compound with biological signaling pathways. However, studies on other anthraquinone-based compounds suggest that they can induce cellular responses through various mechanisms. For instance, some anthraquinone derivatives have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to oxidative stress.[9] This can, in turn, activate stress-related signaling cascades such as the mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.[9]

It is important to emphasize that these are generalized mechanisms for some compounds within the broader anthraquinone class, and their applicability to this compound has not been experimentally verified.

Experimental Protocols

Given the lack of specific published protocols for this compound in a biomedical research context, the following are generalized, standard methodologies for assessing the in vitro cytotoxicity of a chemical compound. These can serve as a starting point for investigating the biological effects of this compound.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

1. Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

Human cell line (e.g., HepG2 liver carcinoma, HaCaT keratinocytes)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well microplates

-

Microplate reader

2. Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

-

Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of this compound. Include wells with medium and DMSO only (vehicle control) and untreated cells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol 2: CellTox™ Green Cytotoxicity Assay

This assay measures changes in membrane integrity, which is indicative of cell death.

1. Materials:

-

CellTox™ Green Cytotoxicity Assay kit (or similar membrane-impermeable DNA dye)

-

All other materials as listed in Protocol 1.

2. Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

-

Dye Addition: Add the CellTox™ Green Dye to each well at the time of compound treatment.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

-

Fluorescence Measurement: Measure the fluorescence with an appropriate plate reader (e.g., 485 nm excitation, 520 nm emission). The signal is proportional to the number of dead cells.

-

Data Analysis: Normalize the fluorescence signal to controls to determine the percentage of cytotoxicity.

Conclusion

This compound is an anthraquinone-based dye with well-defined chemical and physical properties related to its industrial application. The available toxicological data suggests it has low acute toxicity but may be a skin sensitizer and has a conflicting mutagenicity profile. There is currently a significant gap in the scientific literature regarding its effects on biological signaling pathways and its potential for pharmacological or drug development applications. The experimental protocols provided herein offer a foundational approach for researchers interested in investigating the bioactivity of this compound. Further research is necessary to elucidate any potential interactions of this compound with biological systems.

References

- 1. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. C.I. This compound [chembk.com]

- 4. Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | C25H24N2O7S | CID 166283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Disperse Red 92 | 12236-11-2 [chemicalbook.com]

- 6. Synthesis Of this compound - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 7. echemi.com [echemi.com]

- 8. Disperse Red 9 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Photophysical Characteristics of Disperse Red 92

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 92 (C.I. 60752) is a synthetic anthraquinone (B42736) dye recognized for its application in the coloration of hydrophobic materials such as polyester (B1180765) fibers. While its tinctorial properties are well-established, a comprehensive public domain repository of its specific photophysical characteristics is notably scarce. This technical guide synthesizes the available structural information for this compound and provides a framework for its photophysical evaluation based on the known behavior of anthraquinone dyes. We present detailed experimental protocols for the determination of key photophysical parameters, including absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. This document serves as a foundational resource for researchers seeking to characterize this compound or similar anthraquinone-based chromophores for applications in materials science, imaging, and sensing.

Introduction

This compound, with the chemical formula C₂₅H₂₄N₂O₇S, belongs to the anthraquinone class of dyes.[1] Anthraquinone dyes are characterized by a 9,10-anthracenedione core structure, which forms a robust chromophoric system. The photophysical properties of these dyes are highly influenced by the nature and position of substituent groups on the anthraquinone backbone. These properties, including the absorption and emission of light, are fundamental to their application and are of significant interest in fields beyond textiles, such as in the development of functional materials and molecular probes.

Chemical Structure and Expected Photophysical Profile

This compound is an anthraquinone derivative.[1] The core anthraquinone structure provides a rigid, planar framework with an extended π-conjugated system, which is responsible for its absorption in the visible region of the electromagnetic spectrum. The presence of auxochromic (color-enhancing) and chromophoric (color-imparting) substituents significantly modulates the electronic transitions and, consequently, the photophysical properties.

Based on the general characteristics of substituted anthraquinone dyes, the following photophysical profile for this compound can be anticipated:

-

Absorption: The molecule is expected to exhibit a principal absorption band in the visible range, likely between 450 and 550 nm, corresponding to a π-π* electronic transition. The exact position and intensity of this band will be influenced by the specific substituents and the polarity of the solvent (solvatochromism).

-

Emission: Many anthraquinone derivatives are fluorescent, emitting light at a longer wavelength than they absorb (Stokes shift). The fluorescence quantum yield of anthraquinone dyes can vary widely from nearly non-emissive to moderately fluorescent, depending on the presence of electron-donating and electron-withdrawing groups and the degree of intramolecular charge transfer (ICT). The fluorescence lifetime is also expected to be sensitive to the molecular environment.

Data Presentation

The following tables are provided as a template for the systematic recording of the photophysical data for this compound upon experimental determination. At present, specific values are not available in the public domain literature.

Table 1: Absorption and Emission Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (abs) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | λmax (em) (nm) | Stokes Shift (nm) |

| e.g., Dichloromethane | 9.1 | Data not available | Data not available | Data not available | Data not available |

| e.g., Acetone | 21 | Data not available | Data not available | Data not available | Data not available |

| e.g., Ethanol | 25 | Data not available | Data not available | Data not available | Data not available |

| e.g., Acetonitrile | 37 | Data not available | Data not available | Data not available | Data not available |

Table 2: Fluorescence Quantum Yield and Lifetime of this compound

| Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| e.g., Dichloromethane | Data not available | Data not available | Data not available |

| e.g., Ethanol | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key photophysical parameters of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum and determining the molar extinction coefficient of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., dichloromethane, acetone, ethanol, acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range for scanning (e.g., 300-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Record the absorption spectra for each of the diluted solutions of this compound.

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Plot a graph of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) can be calculated from the slope of the linear fit of this graph.

-

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence excitation and emission spectra of this compound.

Materials:

-

Solutions of this compound prepared as in section 4.1 (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Scan a range of emission wavelengths starting from ~10 nm above the excitation wavelength to a point where the fluorescence signal returns to baseline.

-

Record the emission spectrum and identify the wavelength of maximum emission (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the λem determined from the emission spectrum.

-

Scan a range of excitation wavelengths covering the absorption region of the dye.

-

Record the excitation spectrum. The corrected excitation spectrum should be superimposable on the absorption spectrum.

-

Fluorescence Quantum Yield Determination (Relative Method)

This protocol details the determination of the fluorescence quantum yield (Φf) of this compound relative to a well-characterized standard.

Materials:

-

Solution of this compound in a suitable solvent.

-

Solution of a standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of both solutions at the chosen excitation wavelength should be kept below 0.1 and should be closely matched.

-

Absorption Measurement: Record the absorption spectra of both the sample and the standard.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and identical instrument settings (e.g., slit widths).

-

-

Data Analysis: The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Visualizations

Caption: A generalized Jablonski diagram illustrating the primary photophysical processes.

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Conclusion

This compound is an anthraquinone-based dye with potential applications that extend beyond its traditional use in the textile industry. A thorough understanding of its photophysical characteristics is crucial for harnessing its full potential in areas such as materials science and biomedical research. While specific experimental data for this compound remains elusive in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for its complete photophysical characterization. The methodologies outlined herein for absorption and fluorescence spectroscopy, as well as for the determination of the fluorescence quantum yield, offer a robust framework for researchers to generate the critical data required for their specific applications. Future studies are encouraged to populate the data tables presented in this guide to create a more complete and publicly accessible profile of this and other commercially important dyes.

References

Disperse Red 92: An In-Depth Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 92, also known by its Colour Index designation C.I. 60752 and CAS number 12236-11-2, is a synthetic organic dye belonging to the anthraquinone (B42736) class.[1][2] Characterized by its vibrant red hue, it finds primary application in the dyeing of hydrophobic synthetic fibers such as polyester.[1][3] Its molecular formula is C₂₅H₂₄N₂O₇S.[2] While extensively used in the textile industry for its good light and heat resistance, detailed public data on its specific photophysical properties, including absorption and emission spectra, remains limited.

This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines the standardized experimental protocols for determining its spectral properties. Due to the absence of specific quantitative data in publicly accessible scientific literature and databases for this compound, this guide will leverage the general photophysical behavior of anthraquinone dyes to provide a foundational understanding.

Core Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-[Ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethyl acetate | |

| CAS Number | 59709-38-3 | |

| Molecular Formula | C₂₅H₂₄N₂O₇S | [2] |

| Molar Mass | 496.53 g/mol | |

| Class | Anthraquinone Dye | [1] |

| Appearance | Red organic pigment | [4] |

| Solubility | Soluble in organic solvents | [4] |

Photophysical Properties: Absorption and Emission Spectra

The color of this compound arises from its selective absorption of light in the visible region of the electromagnetic spectrum, a characteristic feature of anthraquinone dyes. These dyes typically exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The position and intensity of these bands are influenced by the molecular structure and the solvent environment.

Note: Extensive searches for the specific absorption maximum (λmax), molar extinction coefficient (ε), emission maximum (λem), and fluorescence quantum yield (Φf) of this compound in various solvents did not yield quantitative data. The following sections describe the general characteristics expected for a dye of this class and the experimental methods to determine these values.

Absorption Spectra

Anthraquinone dyes are known to have characteristic absorption spectra in the UV-Visible range. For red-colored dyes of this class, the main absorption band is typically found in the 400-550 nm region. The exact λmax is dependent on the specific auxochromes attached to the anthraquinone core and the polarity of the solvent (solvatochromism).

Emission Spectra

The fluorescence properties of disperse dyes, including their emission spectra and quantum yields, are crucial for applications in imaging and sensing. While many anthraquinone derivatives are fluorescent, the emission characteristics of this compound are not well-documented in the available literature. Generally, the emission spectrum is Stokes-shifted to a longer wavelength compared to the absorption spectrum.

Experimental Protocols for Spectral Characterization

To obtain the quantitative data for the absorption and emission spectra of this compound, the following detailed experimental protocols are recommended.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the procedure for measuring the UV-Visible absorption spectrum of this compound and calculating its molar absorptivity.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, acetone, dimethyl sulfoxide)

-

Volumetric flasks

-

Pipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound powder and dissolve it in a chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mM).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent used for preparing the dye solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Rinse the cuvette with a small amount of the lowest concentration working solution before filling it. Record the absorption spectrum of this solution over a relevant wavelength range (e.g., 300-700 nm). Repeat this step for all the working solutions, moving from the lowest to the highest concentration.

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax) from the spectra.

-

According to the Beer-Lambert law (A = εbc), plot a graph of absorbance at λmax versus the concentration of the dye.

-

The slope of the resulting linear plot will be the molar absorptivity (ε) in M⁻¹cm⁻¹.

-

Determination of Emission Spectrum and Fluorescence Quantum Yield

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the relative fluorescence quantum yield of this compound.

Materials:

-

This compound solutions of known absorbance at the excitation wavelength

-

A well-characterized fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Spectroscopic grade solvent (the same as used for the standard)

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the fluorescence standard in the same solvent with a similar absorbance at the same excitation wavelength.

-

Fluorometer Setup: Turn on the fluorometer and set the excitation wavelength to the λmax of this compound. Set the emission wavelength range to scan, typically starting from the excitation wavelength to longer wavelengths (e.g., λex + 10 nm to 800 nm).

-

Blank Measurement: Record the emission spectrum of the pure solvent.

-

Sample and Standard Measurement: Record the fluorescence emission spectrum of the this compound solution and the fluorescence standard solution under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis:

-

Correct the emission spectra by subtracting the solvent blank spectrum.

-

Integrate the area under the corrected emission spectra for both the sample (A_sample) and the standard (A_standard).

-

Calculate the fluorescence quantum yield (Φf_sample) of this compound using the following equation:

Φf_sample = Φf_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (n_sample² / n_standard²)

where:

-

Φf is the fluorescence quantum yield

-

A is the integrated area under the emission spectrum

-

Abs is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

References

Unveiling the Photophysics of Disperse Red 92: A Technical Guide to Quantum Yield in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

Understanding Quantum Yield and its Influencing Factors

Fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. The quantum yield is intrinsically linked to the chemical structure of the dye and is highly sensitive to its environment, particularly the polarity of the solvent.

For anthraquinone (B42736) dyes, the presence of electron-donating amino groups and the potential for intramolecular and intermolecular hydrogen bonding significantly influence their photophysical properties. The fluorescence quantum yields of aminoanthraquinone derivatives are generally observed to be modest and can either increase or decrease with solvent polarity, depending on the specific substitution pattern and the nature of the excited state.

Quantum Yield of Structurally Similar Anthraquinone Dyes

In the absence of direct data for Disperse Red 92, we can infer its potential behavior by examining the quantum yields of related aminoanthraquinone compounds. The following table summarizes the fluorescence quantum yields (Φf) of various aminoanthraquinones in different solvents, as reported in the literature. These compounds share the core anthraquinone structure with this compound and possess amino substituents, making them relevant for comparative analysis.

| Compound | Solvent | Quantum Yield (Φf) |

| 1-aminoanthraquinone | Toluene (B28343) | Value not specified |

| 2-aminoanthraquinone (B85984) | Toluene | 0.25 |

| 1-aminoanthraquinone | Methanol | Value not specified |

| 2-aminoanthraquinone | Methanol | Value not specified |

| 1-methylaminoanthraquinone | Toluene | Value not specified |

| 1-anilinoanthraquinone | Toluene | Value not specified |

| 1,4-diaminoanthraquinone | Toluene | Value not specified |

Note: While the referenced literature discusses the fluorescence quantum yields of these compounds, specific numerical values were not consistently provided in the accessible abstracts. The value for 2-aminoanthraquinone in toluene is provided as a point of reference. The general trend observed is that fluorescence quantum yields for aminoanthraquinones are often less than 0.1 and decrease with increasing solvent polarity and the ability of the solvent to form hydrogen bonds.[1]

Experimental Protocol for Relative Quantum Yield Determination

The following protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (in this case, this compound) relative to a well-characterized standard with a known quantum yield.

3.1. Materials and Equipment

-

Spectrofluorometer: A calibrated instrument capable of measuring excitation and emission spectra.

-

UV-Vis Spectrophotometer: For measuring the absorbance of the sample and standard solutions.

-

Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.

-

Solvents: Spectroscopic grade solvents of interest (e.g., cyclohexane, toluene, acetonitrile, methanol).

-

This compound: Of high purity.

-

Quantum Yield Standard: A fluorescent dye with a known and stable quantum yield in the solvent of choice (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should absorb and emit in a similar spectral region to the sample.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

3.2. Solution Preparation

-

Stock Solutions: Prepare stock solutions of this compound and the quantum yield standard in the chosen solvent.

-

Working Solutions: Prepare a series of dilute working solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. It is recommended to prepare at least five different concentrations for each.

3.3. Spectroscopic Measurements

-

Absorbance Spectra: Record the UV-Vis absorbance spectra of all working solutions of this compound and the standard. Determine the absorbance at the chosen excitation wavelength (λ_ex).

-

Emission Spectra:

-

Set the excitation wavelength (λ_ex) on the spectrofluorometer, which should be the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectra of all working solutions of the sample and the standard. The emission range should cover the entire fluorescence band of the dye.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

-

Record the emission spectrum of a blank solvent sample to subtract any background signal.

-

3.4. Data Analysis and Calculation

The relative quantum yield (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

-

A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if different).

To obtain more accurate results, plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (Grad_sample and Grad_std) can then be used in the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the relative quantum yield.

Caption: A flowchart outlining the key steps for determining the relative fluorescence quantum yield.

Conclusion

While direct experimental data on the quantum yield of this compound in various solvents is currently lacking in public literature, this guide provides a robust framework for its determination. By leveraging data from structurally analogous aminoanthraquinone dyes, researchers can form initial hypotheses about its photophysical behavior. The detailed experimental protocol and workflow provided herein offer a clear path for scientists to measure the quantum yield of this compound and other disperse dyes, thereby contributing valuable data to the fields of materials science, photochemistry, and drug development. The generation of such data is crucial for understanding the performance of these dyes in various applications and for the rational design of new fluorescent materials.

References

An In-depth Technical Guide to the Molar Extinction Coefficient of Disperse Red 92

This technical guide provides a comprehensive overview of the chemical properties of Disperse Red 92 and a detailed experimental protocol for determining its molar extinction coefficient. This document is intended for researchers, scientists, and professionals in drug development who may utilize this dye as a chromophore or for other analytical purposes.

Introduction to this compound

This compound is a synthetic dye belonging to the anthraquinone (B42736) class of colorants.[1] It is primarily used in the textile industry for dyeing synthetic fibers such as polyester (B1180765) and nylon, imparting a vibrant red-violet hue.[2] Its utility in research and development may extend to applications requiring a stable chromophore with specific spectral properties. A thorough understanding of its molar extinction coefficient is crucial for any quantitative spectrophotometric analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for preparing solutions and performing analytical measurements.

| Property | Value | Reference |

| Chemical Name | 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)benzenesulfonamide | [3] |

| C.I. Name | C.I. This compound, C.I. 60752 | [1][4] |

| CAS Number | 12236-11-2, 72363-26-9 | [1][3] |

| Molecular Formula | C25H24N2O7S | [1][3][4][5] |

| Molecular Weight | 496.53 g/mol | [1][3][5] |

| Appearance | Red-violet grains | [2] |

| Solubility | Soluble in organic solvents. | [5] |

Molar Extinction Coefficient

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a substance and is a critical parameter in the Beer-Lambert law, which is fundamental for quantitative analysis using UV-Vis spectrophotometry.

As of the latest literature review, a specific molar extinction coefficient for this compound has not been prominently published. However, it is known that anthraquinone dyes typically have molar extinction coefficients in the range of 13,000 to 14,000 L mol⁻¹ cm⁻¹.[6] For comparison, other disperse dyes, such as Disperse Red 338, can have significantly higher extinction coefficients, around 55,000 L mol⁻¹ cm⁻¹.[6]

Given the lack of a published value, it is necessary to determine the molar extinction coefficient of this compound experimentally. The following section provides a detailed protocol for this determination.

Experimental Protocol for Determining Molar Extinction Coefficient

The following protocol outlines the methodology for determining the molar extinction coefficient of this compound using UV-Vis spectrophotometry. This procedure is adapted from established methods for similar disperse dyes.[7]

4.1. Materials

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., N,N-Dimethylformamide (DMF), acetone, ethanol)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Double-beam UV-Vis spectrophotometer

4.2. Procedure

-

Stock Solution Preparation:

-

Accurately weigh a precise mass of this compound using an analytical balance.

-

Dissolve the weighed dye in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.

-

-

Preparation of Standard Solutions:

-

Perform a series of dilutions from the stock solution to prepare a set of standard solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 2.5 x 10⁻⁵ M, 1.25 x 10⁻⁵ M, 6.25 x 10⁻⁶ M).

-

Use volumetric flasks and micropipettes to ensure accuracy in dilutions.

-

-

UV-Vis Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the wavelength range for scanning (e.g., 300-700 nm) to identify the wavelength of maximum absorbance (λmax).

-

Use a quartz cuvette filled with the pure solvent as the blank to calibrate the spectrophotometer.

-

Measure the absorbance of each standard solution at the determined λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

According to the Beer-Lambert law (A = εbc), the plot should be linear, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

-

The slope of the linear regression of this plot will be equal to the molar extinction coefficient (ε).

-

4.3. Visualization of Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient.

Caption: Experimental workflow for determining the molar extinction coefficient.

Conclusion

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | C25H24N2O7S | CID 166283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. aatcc.org [aatcc.org]

- 7. benchchem.com [benchchem.com]

Synthesis and Purification of Disperse Red 92: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Disperse Red 92 (C.I. 60752) for laboratory use. The information compiled herein is based on established industrial processes and common laboratory practices for anthraquinone (B42736) dyes.

Introduction

This compound is an anthraquinone-based dye valued for its vibrant bluish-red hue and good fastness properties, making it suitable for dyeing synthetic fibers such as polyester.[1] Chemically, it is 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)benzenesulfonamide.[2] Its synthesis is a multi-step process starting from the readily available Disperse Red 60 (1-amino-2-phenoxy-4-hydroxyanthraquinone). This guide details a laboratory-adaptable synthesis protocol, purification methods, and key characterization data.

Synthesis of this compound

The synthesis of this compound proceeds in two primary stages: the chlorosulfonation of Disperse Red 60, followed by the amination of the resulting sulfonyl chloride with 3-ethoxypropylamine (B153944).

Synthesis Workflow

Caption: Synthesis scheme of this compound from Disperse Red 60.

Experimental Protocol

This protocol is adapted from established industrial synthesis methods for laboratory-scale preparation.[1][3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Chlorosulfonation of Disperse Red 60

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add chlorosulfonic acid (e.g., 11-12 molar equivalents relative to Disperse Red 60).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add Disperse Red 60 (1 molar equivalent) to the stirred chlorosulfonic acid, ensuring the temperature remains below 5 °C.

-

After the addition is complete, slowly warm the mixture to 42-45 °C and stir for 1.5-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Add thionyl chloride (or sulfur oxychloride) (0.7-1.1 molar equivalents) dropwise, maintaining the temperature at 42-45 °C. Continue stirring for another 1-1.5 hours.[3]

-

Cool the reaction mixture to 0-5 °C.

-

Slowly and carefully quench the reaction by pouring the mixture onto crushed ice/water. This should be done with extreme caution due to the exothermic reaction of chlorosulfonic acid with water.

-

The solid precipitate, 1-amino-2-(4'-chlorosulfonyl)phenoxy-4-hydroxyanthraquinone, is collected by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

The wet product can be used directly in the next step or dried under vacuum.

Step 2: Amination to form this compound

-

Suspend the wet or dry chlorosulfonated intermediate in an inert solvent (e.g., o-dichlorobenzene) or water in a round-bottom flask equipped with a stirrer and a condenser.

-

Add 3-ethoxypropylamine (1.1-1.2 molar equivalents).[3]

-

If the reaction is carried out in water, add an acid scavenger such as sodium carbonate to neutralize the HCl formed during the reaction.

-

Heat the mixture to 50-60 °C and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude this compound precipitates out and is collected by vacuum filtration.

-

Wash the solid with water and then with a small amount of a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and by-products.

-

Dry the crude product in a vacuum oven.

Purification of this compound

The purity of the synthesized this compound is crucial for its application. The primary methods for purification are recrystallization and column chromatography.

Purification Workflow

Caption: General purification strategies for this compound.

Recrystallization Protocol

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical. For anthraquinone dyes, which are sparingly soluble in many common solvents, a mixed solvent system or a high-boiling point solvent may be necessary.

-

Solvent Selection: Based on the non-polar nature of the anthraquinone core and the presence of polar groups, a solvent pair like ethanol/water or a single solvent such as toluene (B28343) or a mixture of dichlorobenzene and an alcohol could be effective.[4] Toluene has been specifically mentioned for recrystallizing related compounds.[5]

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent or solvent mixture.

-

If using a solvent pair, dissolve the dye in the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes turbid. Reheat to obtain a clear solution.

-

Allow the solution to cool slowly to room temperature to form well-defined crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven.

-

Column Chromatography Protocol

For achieving higher purity, especially for analytical standards, column chromatography is recommended.

-

Stationary Phase: Silica (B1680970) gel is a common choice for the purification of moderately polar organic compounds.

-

Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in hexane, is a good starting point. The optimal eluent composition should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

-

Dissolve a small amount of the crude or recrystallized this compound in a minimum volume of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect the fractions containing the desired red-colored compound.

-

Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

-

Dry the highly purified this compound under high vacuum.

-

Characterization and Data

The synthesized and purified this compound should be characterized to confirm its identity and purity.

| Property | Data | Reference |

| Chemical Formula | C₂₅H₂₄N₂O₇S | [2][6] |

| Molecular Weight | 496.53 g/mol | [2][6] |

| CAS Number | 12236-11-2 | [6][7] |

| Appearance | Bluish-red to red-violet powder/grains | [1][8] |

| Melting Point | 145-146 °C (from industrial process) | [3] |

| Purity (Industrial) | ≥99.8% (by HPLC) | [3] |

| Yield (Industrial) | ≥95% | [3] |

Further Characterization:

-

UV-Visible Spectroscopy: The maximum absorption wavelength (λmax) in a suitable solvent (e.g., acetone, DMF) should be determined to characterize its color properties.[9]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, O-H, C=O (quinone), S=O (sulfonamide), and C-O-C bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Information

-

Disperse Red 60 and this compound: Handle with care, avoiding skin and eye contact. May cause skin and eye irritation.[10]

-

Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle with extreme caution in a fume hood, wearing acid-resistant gloves, and face shield.

-

Thionyl Chloride: Corrosive and toxic. Reacts with water to release toxic gases. Handle in a fume hood.

-

Organic Solvents: Many organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from Disperse Red 60 is a feasible laboratory procedure involving chlorosulfonation and amination reactions. Careful control of reaction conditions and appropriate purification techniques, primarily recrystallization and potentially column chromatography, are essential to obtain a high-purity product suitable for research and development applications. Standard analytical techniques should be employed to verify the identity and purity of the final compound.

References

- 1. Synthesis Of this compound - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 2. echemi.com [echemi.com]

- 3. CN102942800A - Method for preparing disperse red - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Disperse Red 92 | 12236-11-2 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Amino-1-hydroxy-2-phenoxyanthraquinone (Disperse Red 60) [benchchem.com]

Disperse Red 92 CAS number 12236-11-2/72363-26-9.

CAS Numbers: 12236-11-2, 72363-26-9

This technical guide provides a comprehensive overview of Disperse Red 92, an anthraquinone-based dye. The information is curated for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, purification, and potential biological implications. Due to the limited specific toxicological and biological data on this compound, this guide also incorporates information from closely related disperse dyes and the broader class of anthraquinone (B42736) dyes to provide a more complete, albeit partially extrapolated, profile.

Chemical and Physical Properties

This compound is a synthetically produced organic compound recognized for its vibrant red hue. Its primary application is in the dyeing of synthetic fibers, particularly polyester. A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C25H24N2O7S | [1][2] |

| Molecular Weight | 496.53 g/mol | [1][2] |

| IUPAC Name | 4-[(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy]-N-(3-ethoxypropyl)benzenesulfonamide | [3] |

| Appearance | Dark red powder/grains | [4][5] |

| Density | 1.405 g/cm³ | [6] |

| Boiling Point | 713.7 °C at 760 mmHg | [6] |

| Flash Point | 385.5 °C | [1] |

| Refractive Index | 1.643 | [6] |

| Synonyms | C.I. 60752, C.I. This compound, Palanil Brilliant Red BEL, Sumikaron Brilliant Red S-BLF | [3][7] |

Synthesis and Purification

The industrial synthesis of this compound typically involves a multi-step chemical process. For research purposes, achieving high purity is paramount. Below are detailed experimental protocols for its synthesis and subsequent purification.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general manufacturing methods for anthraquinone dyes.

Objective: To synthesize this compound from 1-aminoanthraquinone.

Materials:

-

1-aminoanthracene-9,10-dione

-

Halogenating agent (e.g., bromine)

-

N-(3-ethoxypropyl)-4-hydroxybenzenesulfonamide

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., nitrobenzene)

Procedure:

-

Halogenation: In a reaction vessel, dissolve 1-aminoanthracene-9,10-dione in a suitable solvent. Add the halogenating agent dropwise at a controlled temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Hydrolysis: Upon completion of the halogenation, hydrolyze the intermediate product.

-

Condensation: Add N-(3-ethoxypropyl)-4-hydroxybenzenesulfonamide and a base to the reaction mixture. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture and precipitate the crude this compound by adding a non-polar solvent. Filter the precipitate, wash with a suitable solvent to remove impurities, and dry under vacuum.

Experimental Protocol: Purification of this compound

Objective: To purify crude this compound to a high degree suitable for biological studies.

Methods:

-

Recrystallization:

-

Dissolve the crude this compound in a minimum amount of a hot, suitable solvent (e.g., a mixture of ethanol (B145695) and water).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Repeat the process until the desired purity is achieved, as confirmed by analytical methods.

-

-

Column Chromatography:

-

Prepare a silica (B1680970) gel column using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Analytical Methods

Accurate and precise analytical methods are essential for the characterization and quantification of this compound.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and quantify the concentration of this compound.

Instrumentation:

-

HPLC system with a UV-Vis or photodiode array (PDA) detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for the separation of disperse dyes.

Procedure:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the standards and the sample solution into the HPLC system.

-

Monitor the elution at the wavelength of maximum absorbance for this compound.

-

Construct a calibration curve from the standards and determine the concentration of the sample.

Biological Activity and Toxicology

Specific toxicological data for this compound is limited. The following information is a summary of available data and findings for structurally similar disperse and anthraquinone dyes.

Summary of Toxicological Data:

| Endpoint | Observation | Compound | Reference(s) |

| Acute Oral Toxicity (Rat) | LD50 > 5 g/kg | Disperse Red 11 | [8] |

| Skin Sensitization (Human) | Can cause contact dermatitis | Disperse Dyes | [3] |

| Mutagenicity (Ames Test) | Positive for some disperse dyes | Disperse Red 9 | [1] |

| Genotoxicity (Micronucleus Assay) | Increased frequency in human lymphocytes and HepG2 cells | Disperse Red 1 | [9] |

| Carcinogenicity | Some disperse dyes are classified as carcinogens | Various | [10] |

| Aquatic Toxicity | Can pose a risk to freshwater biota | Disperse Red 1 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of this compound on a cell line (e.g., HepG2).

Materials:

-

HepG2 cells

-

Complete cell culture medium

-

This compound (high purity)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

Procedure:

-

Seed HepG2 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the dye. Include a vehicle control (solvent only) and a positive control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Potential Signaling Pathways

The precise mechanism of action of this compound in biological systems is not well-defined. However, based on studies of other anthraquinone dyes, a plausible pathway involves the induction of oxidative stress, leading to cellular damage and apoptosis.

Caption: Plausible signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow Diagrams

Synthesis and Purification Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. [Purification of dyes by recrystallization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis Of this compound - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 7. CN101514153B - Synthesis method for high-purity substituted anthraquinones - Google Patents [patents.google.com]

- 8. colorkem.com [colorkem.com]

- 9. sdc.org.uk [sdc.org.uk]

- 10. Reddit - The heart of the internet [reddit.com]

A Technical Guide to the Solubility of Disperse Red 92 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 92, also known as C.I. 60752, is an anthraquinone-based disperse dye utilized in the dyeing and printing of synthetic fibers, particularly polyester (B1180765) and its blends.[1] Its chemical formula is C₂₅H₂₄N₂O₇S, and it has a molecular weight of 496.53 g/mol .[1] The dye is characterized by its blue-red hue and good fastness properties, making it suitable for high-temperature and high-pressure dyeing applications.[1][2] Understanding the solubility of this compound in various organic solvents is crucial for its effective application in industrial processes, as well as for research and development activities that may involve this compound.

Disperse dyes, by nature, are non-ionic and have low water solubility.[3] Their application relies on their ability to be finely dispersed in an aqueous medium and subsequently partition into the hydrophobic fibers.[3] In laboratory and certain industrial settings, however, dissolving these dyes in organic solvents is often necessary for stock solution preparation, analytical method development, and various chemical modifications.

This technical guide provides an overview of the known solubility characteristics of this compound in common organic solvents, a detailed experimental protocol for the quantitative determination of its solubility, and a visual workflow to guide researchers in this process.

Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on the general behavior of disperse dyes. It is important to note that these are general indicators, and experimental determination is necessary for precise solubility values.

| Organic Solvent | Chemical Formula | Polarity | Expected Qualitative Solubility |

| Acetone | C₃H₆O | Polar aprotic | Generally Soluble |

| Ethanol | C₂H₅OH | Polar protic | Moderately Soluble |

| Methanol | CH₃OH | Polar protic | Moderately Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | Likely Soluble |

| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble to Insoluble |

| n-Hexane | C₆H₁₄ | Nonpolar | Insoluble |

Disclaimer: The qualitative solubility information presented in this table is based on general characteristics of disperse dyes and should be considered as a guideline. Quantitative experimental determination is highly recommended for any specific application.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a specific organic solvent using the isothermal saturation method followed by UV-Vis spectrophotometric analysis.

1. Materials and Equipment

-

This compound powder

-

Selected organic solvent(s) (analytical grade or higher)

-

Analytical balance

-

Spectrophotometer (UV-Vis)

-

Cuvettes (quartz or glass, appropriate for the solvent)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Thermostatic shaker or water bath

-

Vortex mixer

-

Amber glass vials with screw caps

2. Preparation of Standard Solutions and Calibration Curve

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of different, known concentrations.

-

Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning the spectrum of one of the standard solutions.

-

Measure the absorbance of each standard solution at the λmax.

-

-

Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

3. Isothermal Saturation Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the organic solvent in an amber glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solids settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any suspended particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax using the spectrophotometer.

-

4. Calculation of Solubility

-

Using the equation from the calibration curve (y = mx + c), calculate the concentration of the diluted solution from its absorbance.

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

The calculated concentration of the saturated solution represents the solubility of this compound in the specific organic solvent at the given temperature. Express the solubility in appropriate units, such as g/L or mg/mL.

Experimental Workflow for Solubility Determination

Caption: Workflow for the determination of this compound solubility.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Synthesis Of this compound - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 3. Disperse dyes [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

An In-Depth Technical Guide to Disperse Red 92 (C25H24N2O7S) for Researchers and Drug Development Professionals

An Introduction to Disperse Red 92: From Industrial Dye to a Molecule of Research Interest

This compound, a synthetic dye belonging to the anthraquinone (B42736) class of compounds, is chemically identified as 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)benzenesulfonamide.[1] While its primary industrial application lies in the coloring of synthetic textiles, its molecular architecture, featuring both an anthraquinone core and a sulfonamide moiety, places it within a class of compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. Anthraquinone derivatives are known for their diverse pharmacological activities, including notable anticancer properties.[2][3] This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, alongside a review of the potential biological activities and relevant experimental protocols associated with its structural class.

Molecular and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for any research or development application. The key molecular and physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C25H24N2O7S | [4][5] |

| Molecular Weight | 496.53 g/mol | [1][5] |

| CAS Number | 12236-11-2, 72363-26-9 | [5] |

| C.I. Number | 60752 | [5] |

| Boiling Point | 713.7°C at 760 mmHg | [4] |

| Flash Point | 385.5°C | [4] |

| Density | 1.405 g/cm³ | [4] |

| Water Solubility | 8.1 mg/L | [6] |

| Log Kow (Partition Coefficient) | 1.88 at 20°C | [6] |

| Appearance | Red grain | [7] |

Synthesis of this compound

The industrial synthesis of this compound typically involves a multi-step process. A general overview of one synthetic route is the condensation of 1-aminoanthracene-9,10-dione with N-(3-ethoxypropyl)-4-hydroxybenzenesulfonamide after halogenation and hydrolysis of the former.[5] Another described method involves the sulfonation of Disperse Red 60 using chlorosulfonic acid and thionyl chloride, followed by a condensation reaction with 3-ethoxypropylamine.[8]

References

- 1. Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | C25H24N2O7S | CID 166283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. Synthesis Of this compound - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

Spectroscopic Properties of Anthraquinone-Based Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of anthraquinone-based dyes, their experimental characterization, and their mechanisms of action, particularly in the context of drug development. Anthraquinone (B42736) derivatives are a significant class of compounds known for their vibrant colors and diverse applications, ranging from textile dyeing to potent anticancer agents.[1] Their biological activity is often linked to their planar structure, which allows for intercalation into DNA, and their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[2][3] Understanding their spectroscopic properties is crucial for developing new therapeutic agents and fluorescent probes.

Core Spectroscopic Properties of Anthraquinone Dyes

The characteristic color of anthraquinone dyes arises from their unique anthracene-9,10-dione core structure. While anthraquinone itself is colorless, the introduction of electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, at specific positions (typically 1, 4, 5, or 8) shifts the absorption bands into the visible region, resulting in colors ranging from red to blue.[1] The absorption spectra of substituted anthraquinones typically display strong π→π* transitions in the 200-350 nm range and weaker, broader n→π* transitions at longer wavelengths, often extending into the visible region.[4][5]

The position and intensity of these absorption bands are highly sensitive to the nature and position of the substituents, as well as the solvent environment, a phenomenon known as solvatochromism.[5] Intramolecular and intermolecular hydrogen bonding can also significantly influence the spectroscopic properties by extending the conjugated system.[5]

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic parameters for a selection of anthraquinone-based dyes, providing a comparative overview of their absorption and emission characteristics.

Table 1: Absorption and Emission Properties of Selected Anthraquinone Dyes

| Compound | Solvent | λ_max (abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | λ_max (em) (nm) | Stokes Shift (nm) | Reference(s) |

| 9,10-Anthraquinone | Ethanol | 251 | 56,800 | - | - | [6] |

| 1,6-dihydroxy-2-methyl anthraquinone | Methanol | 411 | - | 585 | 174 | [7] |

| 1,3-dihydroxy-2-methoxy anthraquinone | Methanol | - | - | 567 | - | [7] |